molecular formula C11H15N3O2 B2758112 N-Nitroso-1-(2-methoxyphenyl)-piperazine CAS No. 2219339-64-5

N-Nitroso-1-(2-methoxyphenyl)-piperazine

Cat. No.: B2758112
CAS No.: 2219339-64-5
M. Wt: 221.26
InChI Key: VKBXEOUCIQLIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso-1-(2-methoxyphenyl)-piperazine is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties, making them a subject of significant scientific interest. This compound features a piperazine ring substituted with a nitroso group and a 2-methoxyphenyl group, contributing to its unique chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-1-(2-methoxyphenyl)-piperazine typically involves the nitrosation of 1-(2-methoxyphenyl)-piperazine. This reaction is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-1-(2-methoxyphenyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium ethoxide and other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

N-Nitroso-1-(2-methoxyphenyl)-piperazine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Nitroso-1-(2-methoxyphenyl)-piperazine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, potentially leading to mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitroso-1-(2-hydroxyphenyl)-piperazine
  • N-Nitroso-1-(2-ethoxyphenyl)-piperazine
  • N-Nitroso-1-(2-chlorophenyl)-piperazine

Uniqueness

N-Nitroso-1-(2-methoxyphenyl)-piperazine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and modify its interaction with biological targets, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-nitrosopiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11-5-3-2-4-10(11)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBXEOUCIQLIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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